molecular formula C17H15N3O2 B152914 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 139655-04-2

1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B152914
CAS No.: 139655-04-2
M. Wt: 293.32 g/mol
InChI Key: GTZHXBQPFWAUOT-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids that have been found in various plants and animals. This particular compound is characterized by the presence of a nitrophenyl group attached to the beta-carboline structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the reaction of 4-nitrobenzaldehyde with tryptamine under acidic conditions. The reaction proceeds through a Pictet-Spengler cyclization, forming the beta-carboline ring system. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Sodium methoxide or other nucleophiles.

Major Products Formed

    Reduction: 1-(4-aminophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: Substituted beta-carboline derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenyl group may play a role in its biological activity, potentially interacting with enzymes and receptors in the body. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline: Similar structure but with an amino group instead of a nitro group.

    1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,16,18-19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZHXBQPFWAUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392813
Record name 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139655-04-2
Record name 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This product was prepared using the same procedure as for Intermediate 1 with tryptamine (2.0 g, 12.5 mmol), 4-nitrobenzaldehyde (1.88 g, 1 equiv.) and TFA (1.9 mL, 2 equiv.) to give the title compound (3.1 g, 86%) as a yellow powder.
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Three
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Yield
86%

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